Pyridazine, 5-ethyl-3-(2-naphthalenyl)-
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Overview
Description
Pyridazine, 5-ethyl-3-(2-naphthalenyl)- is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridazine, 5-ethyl-3-(2-naphthalenyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with diketones or dicarbonyl compounds. For instance, the reaction of 2-naphthylhydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyridazine derivative .
Industrial Production Methods
Industrial production of pyridazine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Pyridazine, 5-ethyl-3-(2-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of pyridazine N-oxides.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of halogenated pyridazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of pyridazine, 5-ethyl-3-(2-naphthalenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with a simpler structure.
Pyridazinone: A derivative with a keto group at the 3-position.
Pyrimidine: A similar diazine with nitrogen atoms at the 1 and 3 positions.
Uniqueness
Pyridazine, 5-ethyl-3-(2-naphthalenyl)- is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the naphthalenyl group enhances its aromaticity and potential for π-π stacking interactions, making it a valuable scaffold in drug design .
Properties
CAS No. |
670274-45-0 |
---|---|
Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-ethyl-3-naphthalen-2-ylpyridazine |
InChI |
InChI=1S/C16H14N2/c1-2-12-9-16(18-17-11-12)15-8-7-13-5-3-4-6-14(13)10-15/h3-11H,2H2,1H3 |
InChI Key |
QIXCUZMMHLRSEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN=C1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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